molecular formula C14H18N2OS B1421684 4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1219911-96-2

4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Cat. No.: B1421684
CAS No.: 1219911-96-2
M. Wt: 262.37 g/mol
InChI Key: OQYRNVJYGQELRD-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1219911-96-2) is a benzothiazole derivative supplied for research and development purposes. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for diverse pharmacological activities. Recent scientific reviews highlight benzothiazole analogues as a promising class in the search for new anti-tubercular agents, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis . These compounds have shown potent inhibition, with some derivatives targeting the essential bacterial enzyme DprE1 . Furthermore, the structural motif of a thiazole heterocycle conjugated with other fragments is a recognized strategy in anticancer agent development, as seen in the design of novel cytotoxic thiazole-amino acid hybrids . The specific substitution pattern of this compound, incorporating a tetrahydrofuran moiety, may influence its physicochemical properties and interaction with biological targets. Researchers can leverage this molecule as a key intermediate or building block for synthesizing novel compounds for biological evaluation. The molecular formula is C 14 H 18 N 2 OS and the molecular weight is 262.37 . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,5-dimethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-9-5-6-12-13(10(9)2)16-14(18-12)15-8-11-4-3-7-17-11/h5-6,11H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYRNVJYGQELRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCC3CCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Core with 4,5-Dimethyl Substitution

  • Starting Materials: Typically, 4,5-dimethyl-2-aminothiophenol or its derivatives serve as precursors.
  • Thiazole Ring Formation: The benzothiazole ring is formed via cyclization of 2-aminothiophenol derivatives with appropriate carbonyl compounds or α-haloketones, often through the Hantzsch thiazole synthesis. This involves condensation reactions under acidic or neutral conditions to form the thiazole ring fused to the benzene ring.
  • Reaction Conditions: Common solvents include ethanol or acetic acid, with heating to reflux temperatures to promote ring closure.

Purification and Isolation

  • After completion of the reaction, the product is typically purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as silica gel column chromatography.
  • Purity is confirmed by spectroscopic methods (NMR, MS) and chromatographic analysis (HPLC).
Step Reaction Type Starting Materials Reagents/Conditions Outcome
1 Benzothiazole formation 4,5-dimethyl-2-aminothiophenol + α-haloketone Acidic/neutral medium, reflux in ethanol or acetic acid Formation of 4,5-dimethylbenzothiazol-2-amine core
2 N-Alkylation 4,5-dimethylbenzothiazol-2-amine + tetrahydrofuran-2-ylmethyl halide Base (K2CO3 or NaH), DMF or DMSO, 25–80°C Attachment of tetrahydrofuran-2-ylmethyl substituent at N-2
3 Purification Crude reaction mixture Recrystallization or chromatography Pure 4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
  • Reaction Yields: Literature and supplier data indicate overall yields ranging from moderate to high (50–85%), depending on reaction conditions and purity of starting materials.
  • Catalysts and Additives: While the classical Hantzsch synthesis proceeds without catalysts, some protocols employ Lewis acids (e.g., ZnCl2) to improve cyclization efficiency.
  • Solvent Effects: Polar aprotic solvents favor the N-alkylation step by stabilizing charged intermediates, enhancing nucleophilicity.
  • Temperature Control: Careful temperature regulation prevents side reactions such as over-alkylation or decomposition of the tetrahydrofuran ring.
  • Purification: Chromatographic purification is preferred for laboratory-scale synthesis to achieve high purity, while recrystallization is favored in industrial settings for cost-effectiveness.
  • Stereochemistry: The tetrahydrofuran-2-ylmethyl substituent may have stereocenters; control of stereochemistry during alkylation is critical if enantiomerically pure products are desired.
  • Scalability: Industrial synthesis may incorporate continuous flow reactors to improve heat and mass transfer, optimizing yield and reproducibility.
  • Safety and Environmental Aspects: Use of less toxic solvents and greener bases is recommended to reduce environmental impact.

The preparation of this compound is typically achieved through a two-step synthetic strategy: formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives, followed by nucleophilic N-alkylation with a tetrahydrofuran-2-ylmethyl halide. Reaction conditions are optimized to maximize yield and purity, with purification achieved by recrystallization or chromatography. This compound serves as a valuable intermediate in pharmaceutical and chemical research due to its unique structural features.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups onto the thiazole or benzene rings.

Scientific Research Applications

Chemistry

4,5-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine serves as a crucial building block in organic synthesis. It is utilized in:

  • Ligand Formation: Acts as a ligand in coordination chemistry.
  • Synthesis of Complex Molecules: Its unique structure allows for the development of more complex chemical entities.

Biology

This compound is under investigation for its potential biological activities which include:

  • Antimicrobial Properties: Preliminary studies indicate effectiveness against various bacteria and fungi, similar to other benzothiazole derivatives .
MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Aspergillus nigerModerate
Apergillus oryzaeHigh

Medicine

Research is ongoing to explore its therapeutic potential:

  • Anticancer Activity: The compound shows promise in inhibiting cancer cell proliferation, particularly in breast cancer cell lines .
Cell LineIC50 Value (µM)
MCF7 (Breast Cancer)15.3

Comparison Table

Compound NameStructure TypeNotable Activity
2-AminothiazoleThiazoleAntimicrobial, Anticancer
BenzothiazoleBenzene-Thiazole HybridAntifungal, Antiviral
4-Bromophenyl-Thiazol DerivativesThiazoleAntimicrobial, Anticancer

Case Studies and Research Findings

  • Antimicrobial Studies: A study demonstrated that benzothiazole derivatives exhibit significant antimicrobial activities against common pathogens. The specific activity of this compound remains to be fully elucidated but shows potential based on structural analogs .
  • Anticancer Evaluations: Research conducted on similar compounds revealed promising results against estrogen receptor-positive breast cancer cells, indicating that modifications to the benzothiazole structure can enhance anticancer activity .

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Key Observations :

  • Cyclobutyl Derivatives () : Cyclobutyl substituents improve binding pocket fit in PDE10A inhibitors compared to bulkier cyclohexyl analogs. However, cis-isomers exhibit poor bioavailability despite higher potency, highlighting stereochemical challenges .
  • Tetrahydrofuran-Methyl Group (Target Compound) : The THF moiety likely improves aqueous solubility via oxygen-mediated hydrogen bonding, a feature absent in purely aliphatic analogs like cyclobutyl derivatives .

Key Observations :

  • The target compound’s synthesis likely involves nucleophilic substitution, contrasting with the condensation or cyclization methods used for thiadiazole derivatives .
  • emphasizes the use of chloroacetyl chloride for functionalization, whereas the THF-methyl group in the target compound may require milder alkylation conditions to preserve stereochemical integrity .

Physicochemical and Structural Properties

  • Planarity and Hydrogen Bonding: The benzo[d]thiazole core in the target compound is fully aromatic, promoting planarity and π-π stacking interactions.
  • Solubility : The THF-methyl group introduces an ether oxygen, enhancing polarity compared to lipophilic substituents like diphenylmethyl (logP ~4.5 in ) .
  • Steric Effects : The THF ring (five-membered) balances steric bulk and flexibility, unlike rigid cyclobutyl or bulky piperidin-1-yl groups (), which may hinder membrane permeability .

Biological Activity

4,5-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)amine
  • Molecular Formula : C₁₄H₁₈N₂OS
  • Molecular Weight : 262.37 g/mol
  • CAS Number : 1219911-96-2

Research indicates that compounds containing a benzothiazole moiety often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The mechanism of action for this compound may involve interaction with various biological targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives can possess potent antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against a range of bacteria and fungi. The specific activity of this compound against specific pathogens remains to be thoroughly investigated.

Cytotoxicity

The cytotoxic effects of benzothiazole derivatives are often linked to their ability to induce apoptosis in cancer cells. Recent studies on related compounds suggest that they may act as covalent inhibitors targeting key proteins involved in cell survival pathways. The compound's structure implies potential interactions with proteins such as GPX4, which is critical in ferroptosis—a form of regulated cell death.

Case Studies and Research Findings

  • Ferroptosis Induction : Research on thiazole compounds indicates that those with electrophilic characteristics can selectively induce ferroptosis in cancer cells. This suggests that this compound might exhibit similar properties if it interacts effectively with thiols in cellular environments .
  • Antiviral Activity : Benzothiazole derivatives have been explored for their antiviral properties against HIV and other viruses. The potential of this compound as an antiviral agent warrants further exploration in vitro and in vivo .
  • Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against various pathogens
CytotoxicityInduces apoptosis; potential GPX4 interaction
AntiviralSimilar compounds show efficacy against HIV
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. What are the optimal synthetic routes for preparing 4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of thiazol-2-amine derivatives typically involves cyclocondensation or nucleophilic substitution. For example, analogous compounds like N-arylbenzo[d]thiazol-2-amine derivatives are synthesized by refluxing precursors (e.g., substituted amines with thiourea or carbonyl compounds) in polar solvents like ethanol or DMF. Reaction optimization includes adjusting stoichiometry, using catalysts (e.g., DMF as a solvent and catalyst), and monitoring progress via TLC. Purification often employs column chromatography or recrystallization from ethanol . For the tetrahydrofuran-containing substituent, tetrahydrofuran itself may serve as a solvent or co-solvent in coupling reactions, as seen in similar protocols .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm for benzo[d]thiazole), methyl groups (δ 1.2–2.5 ppm for dimethyl substituents), and tetrahydrofuran-derived protons (δ 3.5–4.0 ppm for CH₂ groups). The amine proton (NH) may appear as a broad singlet (~δ 5–6 ppm) but is often absent in DMSO-d₆ due to exchange broadening .
  • IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) confirm the thiazole ring. NH stretches (~3300 cm⁻¹) may be observed if present .
  • Mass Spectrometry (ESI-MS) : The molecular ion peak ([M+H]⁺) should match the molecular formula (e.g., C₁₅H₁₉N₂OS for the target compound). Fragmentation patterns can validate substituent connectivity .

Q. What are the recommended protocols for evaluating the compound's preliminary biological activity (e.g., antimicrobial or antitumor screening)?

  • Methodological Answer : Standard assays include:
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), following CLSI guidelines .
  • Antitumor Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 μM), with IC₅₀ calculation .
  • Control Compounds : Compare with known thiazole derivatives (e.g., tizanidine analogs) to contextualize activity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate electronic properties and target binding modes?

  • Methodological Answer :
  • DFT Studies : Optimize the molecular geometry using software (e.g., Gaussian 16) at the B3LYP/6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution to predict reactivity and stability .
  • Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., kinase domains or DNA gyrase). Validate with crystallographic data from structurally related thiazole derivatives (e.g., antitumor compounds in COD Entry 7119063) .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Collect data at 150 K using MoKα radiation (λ = 0.71073 Å). Refine structures with SHELXL to determine bond lengths, angles, and packing interactions. Compare with reported thiazole derivatives (e.g., space group I 1 2/a 1) .
  • Disorder Handling : For flexible tetrahydrofuran moieties, apply restraints or split models to address conformational disorder .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Substituent Variation : Modify the tetrahydrofuran group (e.g., replace with other heterocycles) or adjust dimethyl positions on the benzo[d]thiazole ring. Synthesize analogs via methods in .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate physicochemical properties with activity. Validate with in vitro data .

Q. What advanced spectroscopic methods (e.g., 2D NMR, HRMS) are critical for confirming stereochemistry and purity?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve coupling patterns and assign quaternary carbons. For example, HMBC correlations between the NH proton and adjacent carbons confirm amine connectivity .
  • HRMS : Achieve mass accuracy < 5 ppm to distinguish isomers (e.g., methyl vs. ethyl substituents) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N/S percentages .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

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